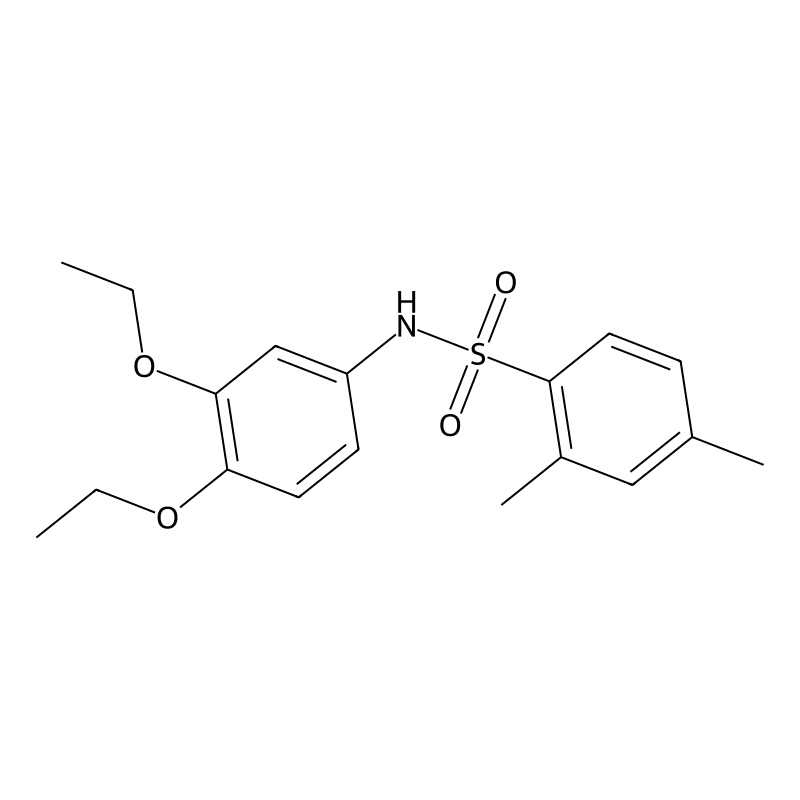

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide

Catalog No.

S7907524

CAS No.

M.F

C18H23NO4S

M. Wt

349.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide

IUPAC Name

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H23NO4S/c1-5-22-16-9-8-15(12-17(16)23-6-2)19-24(20,21)18-10-7-13(3)11-14(18)4/h7-12,19H,5-6H2,1-4H3

InChI Key

LGBXJZIKTPOPEY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C)OCC

DEPONDS is a sulfonamide compound that contains a diethoxyphenyl group and a dimethylbenzenesulfonamide group. It was first synthesized and described by Ferenczi and his colleagues in 1980. Since then, DEPONDS has gained attention in scientific research due to its unique chemical structure and potential applications.

DEPONDS has a molecular formula of C18H23NO4S and a molecular weight of 357.45 g/mol. The compound is a white crystalline solid with a melting point of 131-132°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. DEPONDS is stable under normal conditions and does not decompose easily.

DEPONDS can be synthesized through a multistep process starting from 3,4-diethoxybenzaldehyde and 2,4-dimethylbenzenesulfonamide. The synthesis involves several reaction steps, including condensation, reduction, and sulfonamide formation. The final product is then purified through recrystallization.

The chemical identity of DEPONDS can be characterized through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods can provide information on the molecular structure and composition of the compound.

The chemical identity of DEPONDS can be characterized through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods can provide information on the molecular structure and composition of the compound.

DEPONDS can be analyzed using various analytical methods, including chromatography, spectrophotometry, and electrochemical methods. These methods can provide information on the concentration, purity, and stability of the compound.

DEPONDS has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested against various cancer cell lines, such as breast cancer and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.

DEPONDS has been shown to have low toxicity and is considered safe for use in scientific experiments. However, as with any chemical compound, precautions should be taken to ensure safe handling and appropriate disposal.

DEPONDS has potential applications in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. The compound can be used as a building block for the synthesis of novel sulfonamide derivatives with potential biological and pharmacological activities. Additionally, DEPONDS can be used as a reagent for the synthesis of organic materials and as a reference standard for analytical methods.

The current state of research on DEPONDS is still in its early stages. Most of the research has focused on the synthesis and characterization of the compound and its biological activities. More research is needed to fully understand the potential applications of DEPONDS in various fields.

DEPONDS has potential implications in various fields of research and industry. In medicinal chemistry, the compound can be used as a scaffold for the development of new drugs with specific biological activities. In materials science, DEPONDS can be used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, the compound can be used as a reference standard for the development of new analytical methods.

One limitation of DEPONDS is its low solubility in water, which may limit its potential applications in certain fields. Future research should focus on developing new methodologies for improving the solubility and stability of the compound. Additionally, more research is needed to fully understand the potential applications of DEPONDS in various fields, including pharmacology, materials science, and analytical chemistry.

• Developing new methodologies for improving the solubility and stability of DEPONDS

• Investigating the potential applications of DEPONDS in drug discovery and development

• Developing new materials based on DEPONDS

• Improving the analytical methods for the detection and quantification of DEPONDS

• Exploring the potential uses of DEPONDS in nanotechnology and catalysis

• Investigating the potential environmental impact of DEPONDS and its derivatives

• Exploring the use of DEPONDS in organic electronics and photonics

• Investigating the potential applications of DEPONDS in agriculture and food science.

• Investigating the potential applications of DEPONDS in drug discovery and development

• Developing new materials based on DEPONDS

• Improving the analytical methods for the detection and quantification of DEPONDS

• Exploring the potential uses of DEPONDS in nanotechnology and catalysis

• Investigating the potential environmental impact of DEPONDS and its derivatives

• Exploring the use of DEPONDS in organic electronics and photonics

• Investigating the potential applications of DEPONDS in agriculture and food science.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.13477939 g/mol

Monoisotopic Mass

349.13477939 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds